4-Fluoro-3-methylpiperidine
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Overview
Description
4-Fluoro-3-methylpiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atomFluorinated piperidines are of significant interest in medicinal chemistry due to their potential to enhance the pharmacokinetic and physicochemical properties of drug candidates .
Preparation Methods
The synthesis of 4-Fluoro-3-methylpiperidine typically involves the fluorination of a suitable piperidine precursor. One common method includes the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods for fluorinated piperidines may involve multi-step synthesis routes, starting from commercially available piperidine derivatives. These methods often require optimization of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
4-Fluoro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .
Scientific Research Applications
4-Fluoro-3-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. Its unique properties make it a useful tool for probing biological pathways.
Medicine: Fluorinated piperidines are explored for their potential as drug candidates due to their enhanced metabolic stability and improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This can lead to modulation of biological activities, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
4-Fluoro-3-methylpiperidine can be compared with other fluorinated piperidines and related compounds:
4-Fluoropiperidine: Lacks the methyl group at the 3-position, which can result in different chemical and biological properties.
3-Methylpiperidine: Lacks the fluorine atom, which affects its reactivity and pharmacokinetic profile.
4-Fluoro-2-methylpiperidine: The position of the methyl group is different, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in the combined presence of both the fluorine atom and the methyl group, which imparts distinct properties that can be advantageous in various applications .
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
4-fluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
QWGMFAONKCPGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1F |
Origin of Product |
United States |
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